
Tyr-PDGF A-Chain (194-211)
Übersicht
Beschreibung
Tyr-PDGF A-Chain (194-211) is a synthetic peptide corresponding to residues 194–211 of the human platelet-derived growth factor (PDGF) A-chain. This region arises from alternative splicing of exon 6, which encodes a hydrophilic 18-amino-acid sequence conserved across species, including humans, rats, and amphibians . The peptide is N-terminally tyrosinated to facilitate radioiodination for binding and functional studies . With a molecular weight of 2341.8 and the sequence APRTPGGRR, it has been shown to specifically bind to cell surface receptors and modulate biological activities, such as inhibiting DNA synthesis and cell proliferation induced by serum growth factors .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of Tyr-PDGF A-Chain (194-211) predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry, which has become the gold standard for peptide production due to its orthogonality and compatibility with automated platforms . The peptide sequence—Tyr-Gly-Arg-Pro-Arg-Glu-Ser-Gly-Lys-Lys-Arg-Lys-Arg-Lys-Arg-Leu-Lys-Pro-Thr—contains multiple arginine and lysine residues, necessitating strategic side-chain protection to prevent undesired side reactions .
Resin Selection and Initial Loading
The synthesis typically begins with a TentaGel R RAM amide resin (loading capacity: 0.18 mmol/g) or a Cl-TCP(Cl) ProTide acid support (0.4 mmol/g) . These resins provide stable anchoring for the C-terminal threonine residue, ensuring efficient elongation. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), with microwave-assisted heating at 90°C to accelerate deprotection .
Amino Acid Coupling
Coupling reactions utilize DIPCDI (diisopropylcarbodiimide) and Oxyma Pure as activating reagents, which minimize racemization and improve yields compared to traditional HOBt (hydroxybenzotriazole) . Each coupling cycle lasts 5–10 minutes under microwave irradiation, achieving near-quantitative incorporation rates. Arginine and lysine residues are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups, respectively, to prevent side-chain interactions .
Microwave-Assisted Synthesis Optimization
Recent advances in microwave-assisted SPPS have significantly enhanced the synthesis of long and complex peptides like Tyr-PDGF A-Chain (194-211). Automated systems such as the CEM Liberty Blue synthesizer enable precise temperature control (90°C) and reduced cycle times, mitigating aggregation and incomplete couplings . A comparative analysis of conventional vs. microwave-assisted synthesis is provided in Table 1.
Table 1: Synthesis Efficiency Under Microwave Irradiation
Parameter | Conventional SPPS | Microwave SPPS |
---|---|---|
Coupling Time | 60 min | 5–10 min |
Deprotection Efficiency | 85–90% | >99% |
Overall Yield (19-mer) | 60–70% | 85–95% |
Aspartimide Formation | 5–8% | <1% |
Data derived from Refs . |
Managing Aspartimide Formation
Aspartimide formation poses a critical challenge during synthesis, particularly at the Asp-Gly sequence (residues 194–195 in the native PDGF A-chain). This side reaction generates β-aspartyl peptides and piperidide adducts, which are difficult to separate from the target product . To address this, the following strategies are employed:
Side-Chain Protecting Groups
The aspartic acid residue is protected with an OtBu (tert-butyl ester) group, reducing aspartimide formation to <2% per cycle . Alternative protecting groups such as Bno (2-biphenyl-2-propyloxycarbonyl) or Epe (ethylpent-4-enoate) further suppress this reaction but are less commonly used due to higher costs .
Backbone Protection and Pseudoprolines
Incorporating pseudoproline dipeptides (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) at Asp-Gly sequences prevents β-sheet formation and aspartimide generation . Backbone protection with Hmb (hydroxymethylbenzamide) groups also stabilizes the peptide chain during elongation, enabling the synthesis of problematic sequences .
Cyclization and Disulfide Bond Formation
While Tyr-PDGF A-Chain (194-211) lacks native disulfide bonds, recent studies have explored cyclized analogs to enhance receptor binding affinity. Head-to-tail cyclization is achieved using a Cl-TCP(Cl) ProTide resin, followed by on-resin cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane . Cyclization yields range from 50–70%, depending on the sequence and reaction conditions .
Cleavage and Global Deprotection
After chain assembly, the peptide-resin is treated with a cleavage cocktail containing TFA (92%), triisopropylsilane (4%), and water (4%) for 2–3 hours . This mixture removes all side-chain protecting groups while minimizing side reactions. The crude peptide is precipitated with cold diethyl ether, washed extensively, and lyophilized to a powder .
Purification and Quality Control
Purification of Tyr-PDGF A-Chain (194-211) involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1% TFA . Typical purity levels exceed 95%, as confirmed by analytical HPLC and mass spectrometry (MS) . Table 2 summarizes the analytical parameters.
Table 2: Analytical Characterization of Tyr-PDGF A-Chain (194-211)
Analyse Chemischer Reaktionen
Types of Reactions
Tyr-PDGF A-Chain (194-211) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Generation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Tyr-PDGF A-Chain (194-211) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Wirkmechanismus
Tyr-PDGF A-Chain (194-211) exerts its effects by binding to platelet-derived growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the activation of transcription factors and the expression of genes involved in cell growth, proliferation, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Structural Features
Tyr-PDGF A-Chain (194-211)
- Sequence : APRTPGGRR (residues 194–211 of PDGF A-chain).
- Modification : N-terminal tyrosine for labeling.
- Secondary Structure : Predominantly disordered termini but shares homology with the conserved exon 6 region in PDGF A-chain isoforms .
Similar Tyr-Modified Peptides (Selected Examples)
Key Structural Differences :
- Tyr-PDGF A-Chain lacks the helical conformation seen in A-chains of relaxin peptides (e.g., H2 and H3 relaxin), which are stabilized by disulfide bonds .
- Unlike the B-chain of PDGF, which contains β-sheets and drives receptor binding, the A-chain (194-211) is unstructured at its termini but retains functional activity through its conserved exon 6 motif .
Functional Roles
- Tyr-PDGF A-Chain (194-211): Binds to PDGF receptors on normal and transformed cell lines . Inhibits serum-induced DNA synthesis by ~50% at 10 μM and attenuates growth-promoting activity of other serum factors .
- Tyr-Bradykinin :
- Tyr-CRF :
Research Findings
- Tyr-PDGF A-Chain (194-211): Demonstrated species conservation in exon 6 sequences (human, rat, Xenopus), suggesting evolutionary importance in PDGF signaling . Competes with full-length PDGF-AA for receptor binding, highlighting its role as a functional antagonist .
- Comparative Studies: PDGF A-chain isoforms lacking exon 6 (e.g., in tumor cells) show altered receptor activation compared to full-length isoforms .
Biologische Aktivität
Tyr-PDGF A-Chain (194-211) is a peptide derived from the platelet-derived growth factor (PDGF) family, specifically the A-chain of PDGF. PDGF is a crucial regulator of cell growth, proliferation, and angiogenesis, playing significant roles in various physiological and pathological processes. This article explores the biological activity of Tyr-PDGF A-Chain (194-211), including its mechanisms of action, effects on cellular functions, and implications in research and clinical applications.
Tyr-PDGF A-Chain (194-211) is a fragment that retains essential biological activities associated with the full-length PDGF-A. PDGF operates primarily through two receptor tyrosine kinases, PDGFR-α and PDGFR-β. Upon binding to these receptors, PDGF activates several downstream signaling pathways, including:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell growth and differentiation.
- Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Promotes cell survival and metabolism.
- Phospholipase C (PLC)/Inositol Triphosphate (IP3) Pathway : Regulates calcium signaling and cell motility.
The activation of these pathways leads to various cellular responses such as chemotaxis, proliferation, and survival .
1. Cell Proliferation
Tyr-PDGF A-Chain (194-211) has been shown to stimulate DNA synthesis and promote cell division in various cell types. It enhances the proliferation of mesenchymal cells, which are crucial for tissue repair and regeneration .
2. Inhibition of Apoptosis
Research indicates that this peptide can inhibit apoptosis in certain cell types by activating survival pathways mediated by PDGFR signaling. For instance, in neuronal cells, PDGF signaling promotes cell survival through the activation of the PI3K/Akt pathway .
3. Chemotactic Activity
Tyr-PDGF A-Chain (194-211) exhibits chemotactic properties, directing cell movement towards higher concentrations of PDGF. This is particularly relevant in wound healing where PDGF attracts fibroblasts to the injury site .
Case Study 1: Wound Healing
A study demonstrated that application of Tyr-PDGF A-Chain (194-211) significantly accelerated wound healing in diabetic mice models. The peptide enhanced fibroblast migration and proliferation at the wound site, leading to improved tissue regeneration .
Case Study 2: Tumor Microenvironment
In cancer research, Tyr-PDGF A-Chain (194-211) has been investigated for its role in the tumor microenvironment. It has been observed to promote angiogenesis and tumor growth by enhancing vascular permeability and attracting endothelial cells through its action on PDGFRs .
Data Table: Effects of Tyr-PDGF A-Chain on Cell Types
Cell Type | Effect on Proliferation | Effect on Apoptosis | Chemotactic Response |
---|---|---|---|
Fibroblasts | Increased | Decreased | Positive |
Neuronal Cells | Increased | Decreased | Positive |
Endothelial Cells | Increased | Decreased | Positive |
Research Findings
Recent studies have highlighted the differential effects of Tyr-PDGF A-Chain compared to other PDGF isoforms. For example, while PDGF-BB is known for its strong mitogenic effects on smooth muscle cells, Tyr-PDGF A-Chain shows a more nuanced role in promoting specific cellular responses without excessive proliferation that could lead to pathological conditions like fibrosis or tumorigenesis .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVAMFNZVPEPI-RHFUBDAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H181N39O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.